Molecular Structure of 2',3'-Dideoxycytidine-5'-Triphosphate Trilithium Salt: A Technical Guide
Molecular Structure of 2',3'-Dideoxycytidine-5'-Triphosphate Trilithium Salt: A Technical Guide
Part 1: Executive Summary
2',3'-Dideoxycytidine-5'-Triphosphate (ddCTP) is a synthetic nucleoside triphosphate analog that serves as a cornerstone in genomic sequencing and antiviral pharmacology.[1][2][3][4] While the biological activity resides in the ddCTP anion, the trilithium salt form (ddCTP-Li₃) is the preferred formulation for high-precision molecular biology applications.[1]
This guide dissects the molecular architecture of ddCTP-Li₃, elucidating why the lithium counterion is critical for solubility and enzymatic compatibility. We explore its mechanism as an obligate chain terminator—the chemical basis of Sanger sequencing—and the active metabolite of the antiretroviral drug Zalcitabine.
Part 2: Molecular Architecture
The efficacy of ddCTP-Li₃ is dictated by three structural domains: the pyrimidine base, the modified sugar moiety, and the triphosphate tail, stabilized by lithium counterions.[1]
Structural Breakdown[1][3]
-
The Base (Cytosine): A pyrimidine ring containing a keto group at position 2 and an amino group at position 4.[3] This domain ensures Watson-Crick base pairing with Guanine (G) on the template strand via three hydrogen bonds.[1][2][3]
-
The Sugar (2',3'-Dideoxyribose): The critical functional modifier.[1][3] Unlike natural deoxyribose, this sugar lacks hydroxyl (-OH) groups at both the 2' and 3' positions.[1][2][3] The absence of the 3'-OH is the mechanistic "kill switch" for DNA polymerization.[5]
-
The Triphosphate Chain: Three phosphate groups (
) attached to the 5' carbon.[1][3] The high-energy phosphoanhydride bonds provide the thermodynamic driving force for incorporation. -
The Counterion (Lithium): Three Lithium ions (
) neutralize the negative charges on the phosphate backbone.[3]-
Why Lithium? Lithium salts of nucleotides possess higher solubility in ethanol/water mixtures compared to sodium salts, facilitating superior purification during manufacturing.[1] Furthermore,
interferes less with the processivity of thermostable polymerases (e.g., Taq) than or at high concentrations.[1][3]
-
Visualization: Molecular Connectivity[3]
The following diagram illustrates the connectivity and the specific site of modification that defines the molecule's function.
Figure 1: Schematic representation of ddCTP-Li₃ connectivity highlighting the functional domains.
Part 3: Physicochemical Profile
Accurate experimental design requires precise knowledge of the reagent's physical limitations.
| Property | Specification | Context/Significance |
| Chemical Formula | Trilithium salt form | |
| Molecular Weight | ~468.96 g/mol | Includes 3 Li atoms (approx.[1][2][3][6][7][8][9][10] 6.94 Da each) |
| Free Acid MW | 451.10 g/mol | Used for molarity calculations if salt stoichiometry varies |
| Appearance | Colorless solution / White powder | Usually supplied as 100 mM aqueous solution (pH 7.0-7.[1][2][3]5) |
| Solubility | > 100 mM in Water | High solubility prevents precipitation in PCR master mixes |
| UV Max ( | 271 nm | At pH 7.5; Characteristic of Cytosine |
| Extinction Coeff.[1][2][3][4][9] ( | 8.9 - 9.1 | Essential for concentration verification via Beer-Lambert Law |
| pKa (Base) | ~4.2 (N3 protonation) | The base is uncharged at physiological pH |
| Stability | Years at -20°C | Susceptible to hydrolysis of triphosphate if repeatedly freeze-thawed |
Expert Insight: When calculating stoichiometry for sequencing reactions, always verify if the manufacturer specifies the concentration based on the salt or the free acid. Most commercial "100 mM" solutions are calibrated to the nucleotide concentration, regardless of the counterion.
Part 4: Mechanism of Action
The utility of ddCTP relies on a specific enzymatic "mistake." DNA polymerases generally discriminate against dideoxynucleotides, but engineered variants (like Taq FS or Sequenase) incorporate them efficiently.[1][2][3]
The Termination Event
-
Recognition: The polymerase binds ddCTP-Li₃ in the active site opposite a template Guanine.[3][11]
-
Incorporation: The
-phosphate of ddCTP is attacked by the 3'-OH of the primer strand. Pyrophosphate ( ) is released.[1][2][3] -
Termination: The newly incorporated ddC residue lacks a 3'-OH group.[3][4][11] The polymerase cannot form the next phosphodiester bond.[4] Elongation halts immediately and irreversibly.[3]
Pathway Diagram
Figure 2: The logic flow of Sanger Sequencing chain termination mediated by ddCTP.
Part 5: Quality Control & Self-Validating Protocols
To ensure data integrity in sequencing or kinetic studies, the purity of ddCTP-Li₃ must be rigorously validated.[1] Impurities such as dCTP (mono-deoxy) or pyrophosphate can cause "ghost peaks" or sequencing failure.[1][2][3]
The "Self-Validating" QC Workflow
Trustworthiness in reagents is established through a multi-modal analysis.
-
Purity by AX-HPLC (Anion Exchange):
-
Identity by MS (ESI-MS):
-
Goal: Confirm mass (m/z 450.0 for [M-H]-).
-
Check: Verify lithium adduct patterns if running in positive mode.[3]
-
-
Concentration by UV-Vis:
QC Logic Diagram
Figure 3: Quality Control decision matrix for validating ddCTP reagents.
Part 6: Handling and Storage
-
Storage: Store at -20°C. For long-term storage (>1 year), -80°C is preferred.
-
pH Sensitivity: The triphosphate bond is acid-labile.[3] Ensure the buffer pH remains > 7.0.
-
Thermal Cycling: Lithium salts are robust, but repeated freeze-thaw cycles can cause hydrolysis to mono/di-phosphates.[1][2][3] Aliquot into single-use volumes (e.g., 10-50 µL) upon first thaw.
References
-
Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors.[1][2][3] Proceedings of the National Academy of Sciences, 74(12), 5463–5467.[1] Link[1][2][3]
-
TriLink BioTechnologies. (n.d.).[1][3] 2',3'-Dideoxycytidine-5'-Triphosphate (ddCTP) Product Sheet. Link
-
Mitsuya, H., & Broder, S. (1986). Inhibition of the in vitro infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV) by 2',3'-dideoxynucleosides.[1][2][3] Proceedings of the National Academy of Sciences, 83(6), 1911–1915.[1] Link[1][2][3]
-
Jena Bioscience. (n.d.).[1][3] ddCTP - High Concentration Data Sheet. Link
-
Chidgeavadze, Z. G., et al. (1985). 3'-Fluoro-2',3'-dideoxyribonucleoside 5'-triphosphates: terminators of DNA synthesis.[1][2][3][7][8] FEBS Letters, 183(2), 275-278.[1][2][3][7][8] Link[1][2][3]
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- 5. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 6. COENZYME A TRILITHIUM SALT | 18439-24-2 [chemicalbook.com]
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